molecular formula C21H25F3N2O3 B2800799 N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797901-69-9

N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2800799
CAS No.: 1797901-69-9
M. Wt: 410.437
InChI Key: QJWIBTMFDBKHEK-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique adamantane structure and trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:

    Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.

    Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced through a coupling reaction.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage between the adamantane derivative and the trifluoromethyl phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The adamantane structure allows for unique binding properties, while the trifluoromethyl phenyl group enhances its chemical stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-3,5-dimethyladamantane: Shares the adamantane core but lacks the trifluoromethyl phenyl group.

    3-(methoxytricyclo[3.3.1.13,7]dec-2-ylidenemethyl)phenyl bis(2-cyanoethyl) phosphate: Contains a similar adamantane structure but different functional groups.

Uniqueness

N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of the adamantane core and the trifluoromethyl phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O3/c1-29-20(15-6-12-5-13(8-15)9-16(20)7-12)11-25-18(27)19(28)26-17-4-2-3-14(10-17)21(22,23)24/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWIBTMFDBKHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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